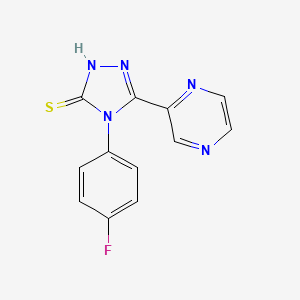![molecular formula C9H12Cl2N4O B11071161 2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone](/img/structure/B11071161.png)
2-(3,5-Dichloro-[1,2,4]triazol-1-yl)-1-piperidin-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with two chlorine atoms at positions 3 and 5, and a piperidine ring attached to an ethanone moiety
Preparation Methods
The synthesis of 2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.
Chlorination: The triazole ring is then chlorinated at positions 3 and 5 using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The chlorinated triazole is reacted with piperidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms on the triazole ring can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular responses.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting the replication and transcription processes.
Comparison with Similar Compounds
2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE can be compared with other similar compounds, such as:
2-(3,5-DICHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-PHENYLACETAMIDE: This compound has a phenylacetamide group instead of a piperidine ring, which may result in different chemical and biological properties.
3,5-DICHLORO-1H-1,2,4-TRIAZOLE: This simpler compound lacks the ethanone and piperidine moieties, making it less complex but also less versatile in its applications.
Properties
Molecular Formula |
C9H12Cl2N4O |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C9H12Cl2N4O/c10-8-12-9(11)15(13-8)6-7(16)14-4-2-1-3-5-14/h1-6H2 |
InChI Key |
HCVQUUJAPYCYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one](/img/structure/B11071083.png)
![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11071087.png)
![4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11071093.png)

![2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide](/img/structure/B11071099.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11071107.png)
![2-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-4H-3,1-benzoxazine](/img/structure/B11071112.png)
![1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-](/img/structure/B11071114.png)


![1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071134.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11071154.png)
![2-[4-(3-Phenylquinoxalin-2-yl)piperazin-1-yl]ethanol](/img/structure/B11071155.png)
